Formic acid-13C
Overview
Description
Formic acid is recognized for its significance as a byproduct from biorefinery processing and possesses unique properties such as non-toxicity, favorable energy density, and biodegradability. These characteristics make it an economically appealing and safe reagent for energy storage and chemical synthesis. It is also considered a versatile renewable reagent for green and sustainable chemical synthesis, with potential as a renewable C1 feedstock for both bulk and fine chemical syntheses .
Synthesis Analysis
Formic acid can be produced sustainably from biomass and biomass-derived products through hydrolysis and oxidation processes. New strategies of low-temperature synthesis from biomass may lead to its utilization for the production of fuel additives, upgraded bio-oil, and synthesis gas used for the Fischer-Tropsch synthesis of hydrocarbons . Additionally, formic acid is a promising material for hydrogen storage, with research focusing on the hydrogenation of CO2 to formic acid and dehydrogenation of formic acid to release hydrogen .
Molecular Structure Analysis
The molecular structure of formic acid has been extensively studied. The microwave spectra of isotopic species of formic acid, including HC13OOH, have been investigated, revealing structural parameters such as bond lengths and angles. For HC13OOH, the rotational constants B and C have been obtained, and the C=O bond has been estimated to have 75% double-bond character . The structure of the monomer of formic acid has also been determined, providing equilibrium distances and average displacements due to molecular vibrations .
Chemical Reactions Analysis
Formic acid undergoes various chemical reactions, including decomposition to produce hydrogen and carbon dioxide. This decomposition is catalyzed by both homogeneous and heterogeneous catalysts under mild conditions . The carbon-13 kinetic isotope effects in the decarbonylation of formic acid have been studied, providing insights into the reaction mechanism and the influence of water on the reaction kinetics . Additionally, formic acid participates in conformational equilibria, with studies showing separate signals for the E and Z conformations in certain solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of formic acid have been explored through the synthesis of formic acid-graphite intercalation compounds (HCOOH-GIC). These compounds exhibit stage structures and can be exfoliated by rapid heating to produce flexible graphite with a high specific surface area, which is useful for elevated temperature sealing without corrosive elements . Furthermore, the lignin to liquid (LtL) solvolysis process utilizes formic acid to facilitate hydrodeoxygenation and depolymerize lignin, with 13C-labeled formic acid experiments revealing the incorporation of carbon from formic acid into the carbonyl structures of bio-oil .
Scientific Research Applications
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Metabolic Pathways
- Formic acid-13C finds application as a labeling tool in metabolic pathways .
- It is used in stable isotope resolved metabolomics (SIRM) to observe the dynamic enrichment of 13C-metabolites in various biological systems .
- The results from these studies provide new insights into the dynamic interorgan metabolite transport between the gut microbiome and host at the whole-body level in mice .
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Pharmaceutical Research
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Organic Synthesis
- Formic acid-13C is used as a reducing agent, carbonylation reagent, and catalyst in various organic synthesis reactions .
- It is used in the synthesis of 13C-enriched amino acids with 13C-depleted insoluble organic matter .
- The results of these studies contribute to the development of new organic compounds and materials .
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Energy Vector
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Hydrogen Gas Carrier
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Carbon Source for Bioprocesses
- Formic acid-13C is used as a carbon source for bioprocesses .
- It is used in the breakdown of complex carbohydrates, and short-chain fatty acids (SCFAs) are the end products that play a key role in the gut microbiota-host organ axes .
- The results of these studies contribute to the understanding of the role of gut microorganisms in various biological processes .
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Cleaning Agent
- Formic acid-13C can be used as a cleaner to clear different types of industrial installations .
- It is used in the cleaning process due to its ability to remove mineral scales, rust, and other types of deposits .
- The results of these applications contribute to the maintenance and efficiency of industrial installations .
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Additive for Greases
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Ingredient of Medicines
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Additive for Animal Feeds and Fungicides
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Ingredient of Cosmetics
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Carbon Capture and Utilization (CCU) Product
- Formic acid-13C is gaining interest as a carbon capture and utilization (CCU) product produced electrochemically from CO2, water, and renewable energy .
- It is used in processes for the electrochemical reduction of carbon dioxide (CO2) to formic acid .
- The results of these studies contribute to the development of new carbon capture and utilization technologies .
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Intermediate for Cleaning, Tanning or Acidifying Preparations
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Tanning Agent
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Vasoconstricting Medicines
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Additive for Fungicides
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Body Care and Regeneration Cosmetics
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Syngas Storage Medium
Safety And Hazards
Future Directions
properties
IUPAC Name |
hydroxyformaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455640 | |
Record name | Formic acid-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.018 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Formic acid-13C | |
CAS RN |
1633-56-3 | |
Record name | Formic acid-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1633-56-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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